REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([NH:7]C(=O)OC(C)(C)C)=[CH:4][CH:3]=1.[C:15]([OH:21])([C:17]([F:20])([F:19])[F:18])=[O:16]>C(Cl)Cl>[CH3:1][C:2]1[S:6][C:5]([NH2:7])=[CH:4][CH:3]=1.[F:18][C:17]([F:20])([F:19])[C:15]([OH:21])=[O:16]
|
Name
|
|
Quantity
|
0.825 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(S1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(S1)N
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |